Mercuric Chloranilate

Vue d'ensemble

Description

Mercuric Chloranilate is a chemical compound with the molecular formula HgCl2. It is a white crystalline powder that is soluble in water and has a melting point of 277°C

Méthodes De Préparation

The preparation of Mercuric Chloranilate involves several synthetic routes and reaction conditions. One common method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with mercury salts under controlled conditions . The reaction typically requires an inert atmosphere and specific temperature and pressure conditions to ensure the desired product is obtained.

Analyse Des Réactions Chimiques

Mercuric Chloranilate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state mercury compounds, while reduction reactions may produce lower oxidation state mercury compounds.

Applications De Recherche Scientifique

Analytical Chemistry

Mercuric chloranilate is widely utilized as a reagent in analytical chemistry for the determination of chloride ions in biological samples. This application is crucial for assessing the chloride content in blood serum, plasma, and urine, which can provide insights into various physiological conditions and diseases .

Table 1: Analytical Applications of this compound

Biological Research

In biological studies, this compound has been employed to investigate its toxicological effects on living organisms. Notably, it has been used to study the kinetics of proteins involved in renal tubulointerstitial fibrosis in animal models. Research indicates that this compound can induce significant changes in biomolecular behavior, making it a valuable tool for understanding disease mechanisms related to mercury toxicity .

Case Study: Renal Toxicity Induced by this compound

- Objective : To understand the effects of this compound on kidney tissue.

- Method : Brown Norway rats were administered this compound at varying doses.

- Findings : Histopathological examinations revealed significant fibrosis and alterations in protein expression associated with kidney damage .

Environmental Science

This compound is also utilized in environmental science as a preservative for water samples before gas analysis. It effectively inhibits biological processes that could alter the concentration of dissolved gases such as CO2 and O2 in water samples, thus ensuring accurate measurements during environmental assessments .

Table 2: Environmental Applications of this compound

Toxicological Studies

The toxicological implications of this compound are significant due to its potential health risks. Case reports have documented severe health issues resulting from exposure to mercuric compounds, including acute renal failure and neurological complications. These studies emphasize the importance of understanding the toxicokinetics of mercury compounds, including this compound, to mitigate risks associated with their use .

Case Study: Mercury Poisoning

Mécanisme D'action

The mechanism of action of Mercuric Chloranilate involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by binding to specific enzymes and proteins, thereby altering their activity and function . This can lead to various biochemical and physiological changes, depending on the specific targets and pathways involved.

Comparaison Avec Des Composés Similaires

Mercuric Chloranilate can be compared with other similar compounds, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and other mercury (II) chloride derivatives . These compounds share similar chemical structures and properties but may differ in their reactivity, stability, and applications. For example, DDQ is known for its strong oxidizing properties and is used in various organic synthesis reactions .

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical properties and reactivity make it a valuable reagent in various chemical reactions and processes

Activité Biologique

Mercuric chloranilate, a complex formed from mercuric chloride and chloranilic acid, has garnered attention for its biological activity, particularly in the context of toxicity and environmental impact. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects associated with this compound.

This compound is known for its ability to form complexes with various biological molecules, influencing its reactivity and toxicity. Its structure allows it to interact with cellular components, leading to significant biological effects, particularly in mammalian systems.

Toxicological Profile

- Mechanism of Toxicity

-

Animal Studies

- A study on Wistar rats exposed to mercuric chloride indicated significant nephrotoxicity, characterized by elevated serum urea and creatinine levels, alongside histopathological changes in kidney tissues . The study highlighted that mercuric chloride caused more severe damage compared to lead nitrate when administered at low doses.

- Chronic Exposure Effects

Case Studies

- Family Mercury Poisoning Case

A notable case involved a family exposed to liquid mercury, leading to varied symptoms ranging from respiratory issues to neurological deficits. Blood tests confirmed elevated mercury levels, necessitating chelation therapy for affected individuals .

Comparative Toxicity

| Compound | Toxicity Level | Main Effects | Reference |

|---|---|---|---|

| Mercuric Chloride | High | Nephrotoxicity, neurotoxicity | |

| This compound | Moderate | Induces oxidative stress | |

| Lead Nitrate | Moderate | Nephrotoxicity |

Environmental Impact

This compound's persistence in the environment poses risks not only to human health but also to ecosystems. Its ability to bioaccumulate in aquatic organisms raises concerns regarding food chain contamination and ecological balance.

Cytoprotective Studies

Recent research has explored the potential protective effects of certain phytochemicals against mercury-induced toxicity. For instance, flavonoids like catechin and quercetin have demonstrated cytoprotective properties when co-administered with mercury compounds, significantly reducing cellular damage in plant models .

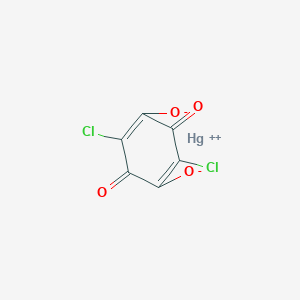

Propriétés

IUPAC Name |

2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;mercury(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2O4.Hg/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,12H;/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDPQJMNSNNRMW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl2HgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33770-60-4 | |

| Record name | Mercury, [3,6-dichloro-4,5-di(hydroxy-.kappa.O)-3,5-cyclohexadiene-1,2-dionato(2-)]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2,5-dichloro-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dionato(2-)-O1,O6]mercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.